ntcA protein
Description
Properties
CAS No. |
147785-30-6 |
|---|---|
Molecular Formula |
C6H6N2O2S |
Synonyms |
ntcA protein |
Origin of Product |
United States |
Molecular Biology and Genetic Regulation of Ntca Protein
NtcA Gene Structure and Genomic Organization
Understanding the genomic context of the ntcA gene is fundamental to deciphering its regulatory mechanisms. Its location and how it is organized into transcriptional units dictate the initial steps of its expression.
The ntcA gene is widely conserved across cyanobacteria. While the specific genomic locus can vary between species, it generally encodes a protein that functions as a key transcriptional regulator. In some cyanobacteria, the ntcA gene is transcribed as a monocistronic unit, meaning it forms a single transcriptional unit containing only the ntcA coding sequence. For instance, in Synechocystis sp. PCC 6803, the slr0395 gene, which encodes a protein highly similar to NtcB (involved in nitrate (B79036) assimilation gene activation), is suggested to constitute a monocistronic transcriptional unit based on Northern hybridization analysis showing smeared signals of less than 1 kb nih.gov. While this example pertains to ntcB, it illustrates the concept of monocistronic units observed in cyanobacterial gene organization. The precise transcriptional units for ntcA can be complex, involving multiple transcriptional start sites (TSSs) as identified in studies mapping the transcriptome architecture of cyanobacteria pnas.org.
The promoter region upstream of the ntcA gene is critical for controlling its transcription. This region contains specific DNA sequences, known as cis-regulatory elements, that are recognized and bound by transcriptional regulators. A key cis-regulatory element found in the promoters of many NtcA-regulated genes, including ntcA itself, is the "NtcA Box". This conserved binding site for NtcA typically has a consensus sequence of GTAN8TAC, where N represents any nucleotide nih.govbiorxiv.orgoup.com. This palindromic sequence is often centered around 39.5 to 41.5 nucleotides upstream from the transcription start point of the regulated gene nih.govbiorxiv.orgresearchgate.net. The presence and position of the NtcA Box are crucial for NtcA to bind to the promoter and exert its regulatory effect, which is often transcriptional activation nih.govbiorxiv.orgresearchgate.netnih.govnih.gov. In some cases, NtcA binding sites may deviate from the consensus sequence, yet still be functional nih.gov. The structure of the NtcA-DNA complex has been studied, revealing how NtcA interacts specifically with the NtcA box biorxiv.orgnih.govnih.gov.
Genomic Locus and Transcriptional Units
NtcA Gene Expression and Transcriptional Control
The expression of the ntcA gene is a tightly regulated process, ensuring that NtcA protein levels are appropriate for the cellular nitrogen status and environmental conditions.
Transcription of the ntcA gene, like other genes in bacteria, involves the processes of initiation and elongation carried out by RNA polymerase (RNAP). Transcriptional initiation involves the binding of RNAP holoenzyme to the promoter, forming a closed complex, followed by DNA melting to form an open complex, and then the synthesis of short RNA transcripts before transitioning to productive elongation . NtcA, as a transcriptional activator, influences transcriptional initiation by facilitating RNAP recruitment to the promoter biorxiv.orgbiorxiv.org. The interaction between NtcA bound to the NtcA Box and RNAP is crucial for efficient transcription initiation of NtcA-activated genes biorxiv.orgbiorxiv.org. The allosteric activator 2-oxoglutarate (2-OG) is required for transcriptional initiation by NtcA in vitro, highlighting the importance of this signaling molecule in NtcA activity nih.govnih.gov. The transition from transcriptional initiation to elongation can be a rate-limiting step and is subject to regulation by various proteins . While the general mechanisms of bacterial transcription initiation and elongation apply to ntcA, the specific details of how NtcA influences these processes at its own promoter and the promoters of its target genes are key areas of study.
NtcA expression is subject to autoregulation, meaning NtcA can regulate its own transcription. In many cyanobacteria, ntcA is positively autoregulated in response to nitrogen shortage or depletion nih.govnih.govresearchgate.net. This creates a feedback loop where increasing levels of NtcA further enhance its own production, amplifying the response to nitrogen limitation. The ntcA promoter region in organisms like Anabaena sp. PCC 7120 is complex, containing elements that contribute to both constitutive expression and induction upon nitrogen step-down researchgate.net.
Beyond autoregulation, NtcA is involved in cross-regulation, controlling the expression of a wide array of genes involved in nitrogen assimilation, metabolism, and other cellular processes oup.comresearchgate.netcsic.es. NtcA acts as an activator for many genes in nitrogen assimilation pathways, such as glnA (glutamine synthetase), nirA, and ntcB nih.govoup.comcsic.es. It can also act as a repressor for certain genes csic.es. The activity of NtcA and its cross-regulatory functions are modulated by the intracellular concentration of 2-oxoglutarate, which serves as a signal for nitrogen availability oup.comnih.govnih.govcsic.es. The protein PipX also plays a role as a co-activator, interacting with NtcA and influencing its activity and interaction with RNAP biorxiv.orgoup.combiorxiv.org.
Environmental conditions significantly impact ntcA transcript levels, reflecting the protein's role in adapting to changing environments. Studies have shown that ntcA transcript levels are affected by abiotic stresses such as cold and osmotic stress. In Anabaena sp. PCC 7120, cold stress initially induces a transient downregulation of ntcA transcript levels oup.comoup.comresearchgate.net. However, expression levels return to normal after a few hours and can increase significantly above normal levels during prolonged exposure to cold oup.comoup.comresearchgate.net. This suggests a dynamic response of ntcA expression to cold stress, potentially indicating increased nitrogen limitation under these conditions oup.comoup.com. Osmotic stress, caused by factors like sucrose (B13894) and salt, has also been shown to repress the transcript levels of ntcA in Anabaena sp. PCC 7120 oup.comoup.comresearchgate.net. These responses highlight how environmental cues are integrated into the regulatory network controlling NtcA expression, allowing cyanobacteria to adjust their nitrogen metabolism in response to challenging conditions.
Table 1: Summary of NtcA Regulatory Elements and Influences
| Regulatory Element/Influence | Description | Effect on ntcA Expression / NtcA Activity | Key Associated Molecules/Conditions |
| NtcA Box | Conserved DNA sequence (GTAN8TAC) in promoter regions. nih.govbiorxiv.orgoup.com | Binding site for NtcA, crucial for transcriptional regulation (often activation). nih.govbiorxiv.orgresearchgate.netnih.govnih.gov | This compound, Promoter DNA |
| Autoregulation | NtcA regulating its own transcription. | Positive autoregulation in response to nitrogen shortage. nih.govnih.govresearchgate.net | This compound, Nitrogen availability |
| 2-Oxoglutarate (2-OG) | Metabolic signal of nitrogen status. | Enhances NtcA binding to DNA and is required for transcriptional initiation by NtcA. oup.comnih.govnih.govcsic.es | Nitrogen levels, Carbon metabolism |
| PipX | Co-activating protein. | Interacts with NtcA, stabilizes active conformation, helps recruit RNAP. biorxiv.orgoup.combiorxiv.org | PII protein, 2-OG levels |
| Cold Stress | Low temperature environmental condition. | Transient downregulation, followed by increased transcript levels during prolonged exposure. oup.comoup.comresearchgate.net | Temperature |
| Osmotic Stress | High solute concentration environmental condition. | Repression of ntcA transcript levels. oup.comoup.comresearchgate.net | Sucrose, Salt concentration |
Table 2: NtcA Target Genes and Regulatory Outcomes
| Target Gene/Operon | Function | NtcA Regulatory Effect | Examples in Cyanobacteria Species |
| glnA | Glutamine Synthetase (Nitrogen assimilation) | Activation | Synechocystis sp. PCC 6803, Synechococcus sp. PCC 7942 oup.comnih.govnih.govcsic.es |
| nirA | Nitrite (B80452) reductase (Nitrogen assimilation) | Activation | Synechocystis sp. PCC 6803 nih.govoup.com |
| ntcB | Transcriptional enhancer | Activation | Synechocystis sp. PCC 6803 nih.govoup.com |
| urtA | Urea (B33335) transporter component | Activation | Synechocystis sp. PCC 6803 oup.comcsic.es |
| gifA, gifB | GS inactivating factors | Repression | Synechocystis sp. PCC 6803 csic.es |
| spsB | Sucrose-phosphate synthase subunit B | Activation | Anabaena sp. PCC 7120 researchgate.net |
| sus | Sucrose synthase | Inhibition | Anabaena sp. PCC 7120 researchgate.net |
Autoregulation and Cross-Regulation of NtcA Expression
Post-Transcriptional and Post-Translational Regulation of this compound
Beyond the transcriptional control of the ntcA gene itself, the amount and activity of this compound are further modulated after the mRNA is synthesized and after the protein is translated. These post-transcriptional and post-translational layers of regulation allow for rapid adjustments to changing environmental nitrogen conditions.
mRNA Stability and Translation Efficiency
The stability of messenger RNA (mRNA) molecules and the efficiency with which they are translated into protein are crucial determinants of protein abundance. In cyanobacteria, the ntcA gene can produce different transcripts. For instance, in Synechocystis sp. PCC 6803, two ntcA transcripts of approximately 0.8 kb and 1.2 kb have been detected. nih.gov
Studies in Synechocystis sp. PCC 6803 have investigated the stability of these ntcA transcripts under different light conditions. The decay rate of the 0.8-kb ntcA transcript was found to be similar in both darkness and under illumination, with a half-life of approximately 5 minutes. This suggests that the light-dependent accumulation of this transcript is primarily due to increased transcription rather than changes in mRNA stability. nih.gov In contrast, the 1.2-kb ntcA transcript was observed to be very stable, with a half-life exceeding 90 minutes under both dark and light conditions. nih.gov
The relationship between translation and mRNA stability is complex and can vary. In some cases, actively translated messages are rapidly degraded, while inhibition of translation can stabilize certain transcripts. nih.gov While the direct impact of translation efficiency on ntcA mRNA stability in cyanobacteria requires further specific investigation, general principles observed in other organisms highlight potential mechanisms. For example, in human cells, mRNA translation strongly affects mRNA stability in a codon-dependent manner, where certain codons are associated with more stable or unstable mRNAs. elifesciences.org This codon-mediated effect on stability depends on translation and is influenced by the number of ribosome loads on the mRNA. elifesciences.org
Small regulatory RNAs (sRNAs) can also act as major post-transcriptional regulators of gene expression in bacteria, often by modulating mRNA translation or stability. researchgate.netfrontiersin.org In Nostoc sp. PCC 7120, an NtcA-regulated sRNA named NsrR1 has been identified. frontiersin.org NsrR1 contributes to the regulation of nblA, an mRNA encoding a protein involved in phycobilisome degradation under nitrogen deficiency, by interacting with its 5'-UTR, leading to decreased nblA expression. frontiersin.org This constitutes an indirect, post-transcriptional regulatory layer downstream of NtcA. researchgate.net While NsrR1 regulates a target of NtcA, the direct regulation of ntcA mRNA stability or translation by sRNAs is an area that would require specific research.
Protein Stability and Degradation Pathways
The cellular abundance of this compound is also controlled by its stability and the rate at which it is degraded. Protein degradation is a crucial process for controlling protein levels and quality, and it can be regulated by various factors, including light and the cellular redox state. nih.govataxia.org
In Synechocystis sp. PCC 6803, this compound levels are significantly reduced in cells incubated in darkness compared to those under illumination. nih.gov After 1 hour in darkness, only about 20% of the initial this compound levels remained. nih.gov Consistent with the decrease in the 0.8-kb ntcA transcript under these conditions, this compound levels increased significantly (between 4- and 6-fold) upon subsequent illumination. nih.gov Inhibition of photosynthetic electron transport with chemicals like DCMU or DBMIB also led to a decrease in this compound levels, similar to the effect of darkness. nih.gov This suggests that the redox state of the cell, linked to photosynthetic electron transport, influences this compound levels, likely through effects on both transcription and potentially protein stability. nih.gov
Protein degradation pathways, such as the proteasome system, are responsible for breaking down targeted proteins. ataxia.org Proteins destined for degradation are often marked by ubiquitylation. ataxia.orgazolifesciences.com The lifespan of a protein can be influenced by its size, shape, and interactions with other molecules. ataxia.org While general mechanisms of protein degradation are well-established, the specific pathways and factors that govern this compound stability and degradation in cyanobacteria require further detailed investigation.
Covalent Modifications and Their Functional Implications
Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, significantly influencing its function, stability, localization, and interactions. abcam.comthermofisher.com These modifications can include the addition of chemical groups like phosphate (B84403), acetyl, or methyl groups. abcam.comthermofisher.com
While NtcA itself is a transcriptional regulator, its activity can be modulated by interactions with other proteins that are subject to PTMs. A notable example in cyanobacteria is the P signal transduction protein, a key regulator in nitrogen signaling that responds to the cellular nitrogen status. nih.govnih.gov P proteins in some cyanobacteria can be modified by phosphorylation on a specific serine residue (Ser49) in response to nitrogen limitation. nih.gov This phosphorylation state influences P's interaction with other proteins, such as PipX. nih.gov In nitrogen-limited conditions, de-phosphorylated P binds to PipX, which in turn frees NtcA to activate the transcription of nitrogen-regulated genes. nih.gov Complex formation between P and PipX is reduced under nitrogen-sufficient conditions (high ATP and 2-oxoglutarate), allowing for different regulatory interactions. nih.gov
Furthermore, the binding affinity of NtcA to its target DNA promoters can be increased by the presence of 2-oxoglutarate (2-OG), a metabolic signal reflecting the cellular nitrogen status. nih.govnih.govpnas.org While the interaction with 2-OG is a form of ligand binding rather than a covalent modification of NtcA itself, it represents a crucial post-translational mechanism that directly impacts NtcA's activity as a transcription factor. nih.govpnas.org The interaction of NtcA with 2-OG and its interplay with the P-PipX system highlight how non-covalent interactions, influenced by the modification state of interacting partners and the availability of signaling molecules, are critical for regulating NtcA function.
Structural and Mechanistic Insights into Ntca Protein Function
NtcA Protein Domain Architecture and Functional Motifs
NtcA, like other members of the CRP-FNR superfamily, is a homodimer, with each subunit comprising distinct functional domains. nih.govpnas.orgnih.gov These domains facilitate DNA binding, ligand sensing, and protein-protein interactions necessary for its regulatory activity.
The C-terminal region of each NtcA subunit contains the DNA-binding domain (DBD). pnas.orgnih.gov A key feature of this domain is the presence of a helix-turn-helix (HTH) motif. nih.govpnas.orgnih.gov This motif is characteristic of many DNA-binding proteins and is responsible for sequence-specific recognition of DNA. nih.govnih.govnih.gov The interactions between NtcA and DNA are primarily mediated by residues within the HTH motif, with specificity conferred by residues in the αF helix, which inserts into the major groove of the DNA. nih.gov Interactions with the phosphate (B84403) backbone of the DNA also contribute to binding stability, though not necessarily specificity. nih.gov
The N-terminal region of each NtcA subunit contains the effector-binding domain (EBD). pnas.orgnih.gov This domain is responsible for binding signaling molecules, acting as an allosteric site that modulates NtcA activity. nih.govpnas.orgresearchgate.netasm.orgnih.govpnas.org A crucial ligand for NtcA is 2-oxoglutarate (2-OG), a metabolite that signals the intracellular carbon/nitrogen balance. nih.govpnas.orgresearchgate.netnih.govmdpi.compnas.org High levels of 2-OG, indicative of nitrogen poorness and abundant carbon, induce the active conformation of NtcA. nih.govpnas.orgresearchgate.netnih.gov The 2-OG binding pocket in NtcA's EBD is topologically similar to the cAMP binding site in CRP, another member of the CRP-FNR family, although the specific interaction pattern differs. pnas.orgnih.gov Each monomer of the NtcA dimer binds one molecule of 2-OG in a pocket located in the N-terminal region. mdpi.com
NtcA functions as a homodimer. nih.govpnas.orgpnas.orgresearchgate.netnih.gov The dimerization interface is crucial for the protein's structure and function. The two subunits are connected by a long helix, referred to as the C-helix, which contributes significantly to the stabilization of the homodimer. pnas.org The two C-helices adopt a coiled-coil conformation. pnas.org The dimerization allows NtcA to interact with palindromic or repeat sequences on the DNA. nih.govnih.gov
Ligand-Binding Domain Features and Allosteric Sites (e.g., 2-oxoglutarate interaction)
Mechanism of DNA Binding and Transcriptional Modulation
NtcA regulates gene expression by binding to specific DNA sequences in the promoter regions of target genes and modulating transcription. asm.orgpnas.orgoup.com This process is influenced by the presence of signaling molecules like 2-OG.
NtcA recognizes and binds to a conserved DNA sequence motif in the promoter regions of its target genes. asm.orgpnas.orgoup.com The consensus NtcA binding site is typically described as GTAN8TAC or GTAN10AC, where N represents any nucleotide. pnas.orgoup.com This sequence is often located approximately 40 base pairs upstream from the transcription start site. pnas.org The interaction with this specific sequence allows NtcA to exert its regulatory effect on gene expression. nih.govasm.orgpnas.orgoup.com The NtcA box is an imperfect palindrome with symmetrical specificity-conferring base pairs. nih.govbiorxiv.org
The binding of 2-OG to the EBD of NtcA induces conformational changes that are transmitted to the DBD, affecting its DNA-binding affinity and transcriptional activity. pnas.orgresearchgate.netasm.orgnih.govpnas.orgmdpi.compnas.orgresearchgate.net While NtcA can bind DNA in its apo form (without 2-OG), the presence of 2-OG enhances this binding affinity. pnas.orgnih.govpnas.org The conformational changes upon 2-OG binding involve alterations in the relative orientation of the two C-helices, leading to a tighter coiled-coil conformation and a more stabilized dimer. pnas.org This adjustment in the C-helices is crucial for maintaining the proper distance between the DNA-binding F-helices, making them more adapted for DNA recognition. pnas.orgnih.govmdpi.com The signal from 2-OG is transmitted from the EBD to the DBD via the C-helix bridge, resulting in a more suitable distance and orientation of the F-helices for DNA binding and subsequent transcriptional activation. pnas.orgasm.orgnih.gov
Here are some data tables summarizing key structural and functional aspects of NtcA:
| Feature | Description | Source Snippets |
| Protein Family | CRP-FNR superfamily of transcriptional regulators | nih.govpnas.orgasm.orgresearchgate.net |
| Oligomerization State | Homodimer | nih.govpnas.orgpnas.orgresearchgate.netnih.gov |
| DNA-Binding Domain | C-terminal, contains Helix-Turn-Helix (HTH) motif | nih.govpnas.orgnih.gov |
| Ligand-Binding Domain | N-terminal, binds 2-oxoglutarate (2-OG) | pnas.orgnih.govpnas.orgmdpi.com |
| Key Ligand | 2-oxoglutarate (2-OG) | nih.govpnas.orgresearchgate.netnih.govmdpi.compnas.org |
| DNA Recognition Motif | GTAN8TAC / GTAN10AC (consensus sequence) | pnas.orgoup.com |
| Allosteric Activation | 2-OG binding induces conformational changes enhancing DNA binding and activity | pnas.orgresearchgate.netasm.orgnih.govpnas.orgmdpi.compnas.orgresearchgate.net |
| Structural Element | Location/Associated Domain | Function | Source Snippets |
| HTH Motif | DNA-Binding Domain (DBD) | Sequence-specific DNA recognition | nih.govpnas.orgnih.gov |
| αF Helix | HTH Motif (DBD) | Inserts into DNA major groove for specificity | nih.gov |
| C-helix | Connects EBD and DBD | Dimerization, signal transmission | pnas.orgasm.orgnih.gov |
| EBD | N-terminal | Ligand (2-OG) binding, allosteric site | pnas.orgnih.govpnas.orgmdpi.com |
Recruitment of RNA Polymerase and Transcription Machinery
NtcA activates transcription by binding to specific DNA sequences, typically located upstream of the transcription start site, often substituting for the canonical -35 box in regulated promoters. nih.govasm.orgembopress.org The consensus NtcA binding site is recognized as GTAN8TAC. nih.govembopress.orgasm.orgpnas.org
While NtcA binding to DNA is necessary, it is often not sufficient for full transcriptional activation. pnas.org The recruitment of RNA polymerase (RNAP) is a crucial step in the transcription initiation process. Recent structural studies, including cryo-electron microscopy of NtcA in a transcription activity complex with RNAP, have provided insights into this recruitment. nih.govbiorxiv.org
The co-activating protein PipX plays a significant role in enhancing NtcA-specific transcription by contributing to RNAP recruitment. nih.govbiorxiv.org Structural modeling suggests that PipX, when bound to NtcA and DNA, interacts with RNAP, particularly with its gamma and sigma (region 4) subunits. nih.govbiorxiv.org This interaction is supported by bacterial two-hybrid experiments. nih.govbiorxiv.org PipX binding stabilizes the active, DNA-binding-competent conformation of NtcA and, without directly contacting the promoter DNA, appears to help recruit RNAP to the NtcA-binding sites. nih.govoup.compnas.orgbiorxiv.orgmdpi.comnih.gov
In vitro studies have shown that while RNAP can bind to NtcA-regulated promoters in the absence of NtcA, the addition of NtcA, especially in the presence of its effector 2-OG, can have a positive effect on the amount of RNAP-containing complexes detected. asm.org A stringent requirement for both NtcA and 2-OG has been observed for the formation of open complexes and transcript production at certain promoters. nih.gov
Allosteric Regulation and Signal Integration Mechanisms
The activity of NtcA is finely modulated by the cellular metabolic state, reflecting the availability of nitrogen and carbon. This regulation is primarily achieved through allosteric mechanisms involving small molecule effectors and interactions with other regulatory proteins. nih.govoup.compnas.orgpnas.orgfrontiersin.org
Role of 2-Oxoglutarate as a Primary Metabolic Effector
2-Oxoglutarate (2-OG) is a key metabolic intermediate that serves as a crucial signaling molecule reflecting the intracellular carbon-to-nitrogen balance. nih.govoup.compnas.orgpnas.orgbiorxiv.orgnih.govfrontiersin.orgustc.edu.cn High levels of 2-OG typically indicate carbon abundance and nitrogen scarcity, while low levels are associated with nitrogen richness. nih.govoup.combiorxiv.orgustc.edu.cn
NtcA acts as a receptor for 2-OG. pnas.org The binding of 2-OG to the effector-binding domain of NtcA induces an active conformation of the protein. nih.govoup.compnas.orgbiorxiv.org This binding occurs at a site topologically equivalent to the cAMP binding site in CRP, although the specific residues involved differ, reflecting the distinct chemical properties of 2-OG. nih.govpnas.orgpnas.org
The binding of 2-OG enhances NtcA's affinity for its target DNA sequences and is required for efficient transcriptional activation of NtcA-dependent genes. pnas.orgasm.orgpnas.orgnih.govresearchgate.net Structural analysis shows that 2-OG binding triggers conformational changes transmitted from the effector-binding domain to the DNA-binding domain via the C-helix, optimizing the orientation and distance of the DNA-binding helices for interaction with the DNA major groove. pnas.org
In vitro transcription assays have demonstrated a stringent requirement for both NtcA and 2-OG for the detection of open promoter complexes and the production of transcripts from NtcA-activated promoters. nih.gov This highlights the critical role of 2-OG as a positive effector in NtcA-mediated gene expression. nih.gov
Interplay with Nitrogen Status Sensing Pathways (e.g., PII protein)
NtcA's activity is integrated with other nitrogen sensing pathways, most notably through interactions with the PII protein, a widely distributed signal transduction protein that senses intracellular nitrogen, carbon, and energy levels. pnas.orgpnas.orgmdpi.comnih.govfrontiersin.orgoup.comoup.comresearchgate.net
The interaction between NtcA and PII is mediated by the small protein PipX. nih.govpnas.orgpnas.orgbiorxiv.orgmdpi.comfrontiersin.orgresearchgate.net PipX acts as an adaptor protein that can bind to either PII or NtcA, depending on the cellular nitrogen status, effectively linking PII signaling to NtcA-regulated gene expression. nih.govpnas.orgbiorxiv.orgfrontiersin.org
Under nitrogen-replete conditions, when 2-OG levels are low, PII has a high affinity for PipX, sequestering it and making it unavailable for interaction with NtcA. pnas.orgpnas.orgmdpi.comfrontiersin.orgoup.comresearchgate.net This sequestration prevents PipX from co-activating NtcA, leading to reduced expression of NtcA-dependent genes. pnas.orgmdpi.com
Conversely, under nitrogen-limiting conditions, when 2-OG levels rise, 2-OG promotes the dissociation of the PII-PipX complex and stimulates the interaction between PipX and NtcA. pnas.orgpnas.orgmdpi.comfrontiersin.orgoup.comresearchgate.net The binding of PipX to the 2-OG-activated NtcA further stabilizes NtcA's active conformation and enhances its transcriptional activity. nih.govpnas.orgbiorxiv.orgmdpi.comnih.gov This partner-swapping mechanism of PipX between PII and NtcA, regulated by 2-OG, provides a crucial link between PII signaling and NtcA activity. pnas.orgbiorxiv.orgmdpi.com
Integration of Carbon/Nitrogen Balance Signals
NtcA serves as a key integrator of carbon and nitrogen balance signals in cyanobacteria. nih.govbiorxiv.orgustc.edu.cnoup.comoup.comresearchgate.net The primary signal molecule reflecting this balance is 2-OG, whose intracellular concentration fluctuates in response to the availability of carbon and nitrogen sources. nih.govoup.compnas.orgbiorxiv.orgustc.edu.cnoup.comresearchgate.net
The interplay between NtcA, 2-OG, and the PII-PipX system ensures a coordinated response to changes in nutrient availability. pnas.orgbiorxiv.orgmdpi.comfrontiersin.orgresearchgate.net High 2-OG levels favor the NtcA-PipX interaction, activating nitrogen assimilation pathways, while low 2-OG levels favor the PII-PipX interaction, downregulating these pathways. pnas.orgpnas.orgmdpi.comfrontiersin.orgoup.comresearchgate.net This intricate regulatory network allows cyanobacteria to efficiently adapt to varying environmental conditions and maintain metabolic homeostasis. ustc.edu.cnresearchgate.net
Data on the effect of 2-oxoglutarate on NtcA binding affinity to DNA can be illustrated in a table:
| NtcA Concentration | 2-Oxoglutarate Presence | DNA Binding (% Retarded Fragment) | Source |
| Low | Absent | Lower | pnas.org |
| Low | Present | Enhanced | pnas.org |
| Various | Absent | Some binding | asm.orgasm.org |
| Various | Present | Increased binding affinity | asm.orgasm.org |
Detailed research findings, such as those from structural studies (X-ray crystallography, cryo-EM) and functional assays (EMSA, bacterial two-hybrid), have been crucial in elucidating the molecular mechanisms of NtcA activation by 2-OG and co-activation by PipX, as well as the interactions involved in RNAP recruitment. nih.govoup.compnas.orgpnas.orgbiorxiv.orgmdpi.com These studies have revealed the specific binding sites of 2-OG on NtcA and the conformational changes induced by its binding. pnas.orgpnas.org They have also provided structural models of the PipX-NtcA complex and its potential interaction with RNAP. nih.govpnas.orgbiorxiv.org
Biological Roles and Functional Networks of Ntca Protein
NtcA Protein in Nitrogen Assimilation and Metabolism
NtcA is a global regulator of nitrogen homeostasis, essential for the uptake and assimilation of various nitrogen sources when preferred sources like ammonium (B1175870) are scarce. pnas.orgnih.govoup.com Its regulatory scope includes genes involved in the utilization of alternative nitrogen sources such as nitrate (B79036), nitrite (B80452), urea (B33335), and cyanate (B1221674), as well as the core ammonium assimilation pathways. nih.govoup.comscispace.com
Regulation of Nitrogenase Expression and Activity
In diazotrophic cyanobacteria capable of fixing atmospheric nitrogen (N2), NtcA plays a vital role in regulating the expression and activity of nitrogenase, the enzyme complex responsible for N2 fixation. researchgate.netapsnet.orgasm.org While NtcA is required for heterocyst formation, the specialized cells where nitrogen fixation occurs in filamentous species, its role in activating nitrogen fixation genes (nif genes) is also significant. apsnet.orgasm.orgmdpi.com Studies in Anabaena variabilis have shown that NtcA is required for the expression of cnfR2, a gene involved in regulating a specific nitrogenase gene cluster, and for active nitrogenase function, even if it's not strictly essential for the transcription of all nif genes. asm.org The expression of nif genes typically occurs late in the heterocyst differentiation process, after the heterocyst has established a microoxic environment necessary for nitrogenase activity. mdpi.com
Control of Nitrate/Nitrite Transport and Reductase Systems (e.g., nir operon)
NtcA positively regulates the expression of genes and operons responsible for the uptake and reduction of nitrate and nitrite, which are alternative nitrogen sources. pnas.orgnih.govoup.comscispace.com A key example is the nir operon, which typically contains genes for nitrite reductase (nirA), nitrate reductase (narB), and components of nitrate/nitrite transporters (nrtABCD). scispace.comcsic.esresearchgate.net Transcription of the nir operon is activated by NtcA under conditions of nitrogen depletion (absence of ammonium). scispace.comcsic.esasm.org In some strains, such as Anabaena sp. PCC 7120, the activation of the nir operon also requires the transcription factor NtcB, whose own expression is NtcA-dependent. csic.esasm.orgnih.gov The regulation of the nir operon is complex, involving multiple NtcA binding sites and, in some cases, the influence of other factors like CnaT and the signal transduction protein PII. csic.esresearchgate.netasm.org While NtcA is strictly necessary for nir operon expression in all tested cyanobacteria, the requirement for NtcB can vary between strains. asm.org
Modulation of Glutamine Synthetase (glnA) and Glutamate (B1630785) Synthase Pathways
The glutamine synthetase (GS) and glutamate synthase (GOGAT) cycle is the primary pathway for ammonium assimilation in cyanobacteria, incorporating ammonium into glutamate to form glutamine. pnas.orgnih.govasm.orgnih.gov NtcA plays a central role in regulating this pathway, primarily by activating the transcription of the glnA gene, which encodes glutamine synthetase, in response to nitrogen shortage. pnas.orgnih.govscispace.comnih.govresearchgate.net This activation leads to increased levels of GS and enhanced ammonium assimilation. nih.govresearchgate.net The binding of NtcA to the glnA promoter is enhanced by 2-OG, highlighting the metabolic regulation of NtcA activity. pnas.org In addition to activating glnA, NtcA also represses the transcription of genes encoding GS inactivating factors (IFs), such as gifA and gifB. nih.govnih.govresearchgate.net This dual regulation ensures that GS activity is high when nitrogen is limiting and low when nitrogen is abundant, optimizing nitrogen assimilation according to cellular needs. nih.govresearchgate.net
Role in Urea and Cyanate Metabolism (e.g., urt and cyn operons)
NtcA is involved in regulating the utilization of urea and cyanate as alternative nitrogen sources. It activates the expression of genes and operons responsible for the transport and degradation of these compounds. nih.govscispace.com Examples include the urt operon, encoding components of the urea transport system, and gene clusters like cynABDS, potentially involved in cyanate uptake and degradation. nih.govscispace.com The expression of these systems is induced under nitrogen-limiting conditions, allowing cyanobacteria to utilize these alternative sources when preferred nitrogen is unavailable. nih.govscispace.comresearchgate.netembopress.org
This compound in Cellular Differentiation and Morphogenesis
In filamentous cyanobacteria, NtcA is a key player in coordinating cellular differentiation processes, most notably the formation of heterocysts. pnas.orgcsic.esnih.govnih.govoup.comcsic.esasm.org
Orchestration of Heterocyst Differentiation in Filamentous Cyanobacteria
Heterocyst differentiation is a complex developmental process triggered by nitrogen deprivation in filamentous cyanobacteria. csic.esnih.govoup.comcsic.esasm.orgnih.gov This process leads to the formation of specialized cells called heterocysts, which are dedicated to fixing atmospheric nitrogen in an oxygen-deprived environment. nih.govoup.comasm.org NtcA is absolutely required for the initiation of heterocyst differentiation and for the subsequent steps of development and function. nih.govasm.org It acts as a transcriptional activator for numerous genes involved in this process, including hetR, which is considered a master regulator of heterocyst differentiation. apsnet.orgnih.govpnas.orgfrontiersin.orgplos.org The expression of hetR is indirectly controlled by NtcA. apsnet.orgplos.org NtcA's role in heterocyst differentiation is multifaceted, involving the activation of genes required for morphological changes, the development of the heterocyst envelope, and the establishment of the nitrogen-fixing machinery. nih.govplos.org The precise timing and hierarchy of gene activation during differentiation are influenced by the features of NtcA-dependent promoters and the cellular levels of active NtcA. nih.gov
Table 1: Key Genes and Operons Regulated by NtcA in Nitrogen Metabolism and Differentiation
| Category | Gene/Operon | Function | Regulation by NtcA | Relevant Citations |
| Nitrogen Assimilation | glnA | Glutamine Synthetase | Activation | pnas.orgnih.govscispace.comnih.govresearchgate.net |
| Nitrogen Assimilation | glnB | PII signal transducer | Regulation | apsnet.orgscispace.comasm.orgnih.govasm.orgfrontiersin.org |
| Nitrate/Nitrite Assimilation | nir operon | Nitrate/Nitrite Transport and Reduction | Activation | pnas.orgnih.govoup.comscispace.comcsic.esresearchgate.netasm.org |
| Nitrate/Nitrite Assimilation | ntcB | Transcriptional regulator (LysR family) | Activation | scispace.comcsic.esasm.orgnih.gov |
| Urea Metabolism | urt operon | Urea transport | Activation | nih.govoup.comscispace.comnih.gov |
| Cyanate Metabolism | cyn operons | Cyanate uptake and degradation | Activation | scispace.com |
| Nitrogen Fixation | nif genes | Nitrogenase enzyme complex | Indirect/Direct Activation | apsnet.orgasm.orgmdpi.comnih.govplos.orgnih.gov |
| Heterocyst Differentiation | hetR | Master regulator of differentiation | Indirect Activation | apsnet.orgnih.govpnas.orgfrontiersin.orgplos.org |
| Heterocyst Differentiation | patA | Involved in heterocyst pattern formation | Positive control | researchgate.net |
| Heterocyst Differentiation | devBCA | ABC transporter (heterocyst envelope maturation) | Activation | oup.com |
| Heterocyst Differentiation | devH | Putative DNA-binding protein | Activation | oup.com |
| Heterocyst Differentiation | cox2, cox3 | Terminal respiratory oxidases | Activation | oup.com |
| Negative Regulation (GS) | gifA, gifB | Glutamine Synthetase inactivating factors | Repression | nih.govnih.govresearchgate.net |
| Negative Regulation (Other) | rbcL | Large subunit of RuBisCo | Repression | nih.govresearchgate.net |
| Negative Regulation (Other) | hanA | HU protein | Repression | nih.govasm.orgnih.gov |
| Negative Regulation (Other) | gor | Glutathione reductase | Repression | nih.govnih.govresearchgate.net |
| Morphogenesis | mreBCD | Cell shape/division | Negative regulation | mdpi.com |
Regulation of Akinete Development and Spore Formation
In filamentous cyanobacteria, NtcA is involved in cellular differentiation processes, including the formation of akinetes, which are metabolically dormant spores that allow the organism to survive unfavorable conditions. The master regulator for differentiation into both heterocysts (nitrogen-fixing cells) and akinetes in species like Anabaena and Nostoc is HetR. apsnet.orgresearchgate.netannualreviews.org NtcA plays a role in triggering heterocyst differentiation and subsequent developmental steps by activating the expression of hetR and other genes crucial for this process. oup.comasm.org While the link between NtcA and akinete formation is recognized, the precise mechanisms and the full set of NtcA-regulated genes specifically involved in akinete development are still areas of research. The expression of hetR is activated in cells undergoing akinete formation and remains active in mature akinetes. annualreviews.org The mutual dependence found between ntcA and hetR in free-living cyanobacteria suggests a similar correlation may exist during akinete development. apsnet.org
Influence on Motility and Biofilm Formation
While NtcA is primarily known for its role in nitrogen metabolism and differentiation, its influence can extend to other cellular processes. Biofilm formation is a complex process involving bacterial adhesion, growth, and the production of extracellular polymeric substances. biomedgrid.com Motility, often mediated by flagella or pili, plays a role in the initial stages of biofilm development. biomedgrid.comuni-freiburg.de Research on the direct role of NtcA in regulating motility and biofilm formation in cyanobacteria is less extensive compared to its role in nitrogen metabolism and differentiation. However, given NtcA's position as a global regulator and its involvement in various stress responses, it is plausible that it could indirectly influence these processes by regulating genes involved in related pathways or by responding to environmental cues that also impact motility and biofilm formation. Some studies on other bacterial species highlight the role of transcriptional regulators and signaling molecules like cyclic di-GMP in controlling the switch between motile and sessile lifestyles and influencing biofilm formation. biomedgrid.comresearchgate.net While not directly implicating NtcA, this suggests a potential for transcriptional control over these processes in cyanobacteria as well.
This compound in Stress Response and Acclimation
Response to Nitrogen Starvation and Limiting Conditions
Nitrogen starvation is a primary trigger for NtcA activation in cyanobacteria. oup.comfrontiersin.org Under conditions of limited combined nitrogen, the intracellular level of 2-OG increases, which in turn stimulates the DNA-binding activity of NtcA. oup.compnas.org This leads to the activation of a wide range of genes involved in acquiring and assimilating alternative nitrogen sources, such as nitrate, nitrite, and urea. oup.comscispace.com NtcA activates the expression of genes encoding nitrogen assimilation enzymes like glutamine synthetase (glnA and glnN), nitrite reductase (nirA), and nitrate reductase (narB), as well as various nitrogen transporter systems (e.g., urtA, urtB, amt1, amt2). oup.comscispace.comresearchgate.net It also regulates genes involved in the synthesis of nitrogen storage compounds like cyanophycin. researchgate.net In addition to activating genes, NtcA can repress the expression of genes like gifA and gifB, which encode glutamine synthetase inactivating factors. oup.comresearchgate.net The interaction with PipX further enhances NtcA's transcriptional activity under nitrogen limitation. oup.compnas.orgpnas.org
The response to nitrogen starvation involves a complex regulatory network where NtcA plays a central role in coordinating metabolic adjustments to cope with nutrient deficiency. oup.comfrontiersin.orgresearchgate.net This includes widespread changes in gene expression beyond just nitrogen metabolism, impacting carbon metabolism, photosynthesis, and stress responses. pnas.orgresearchgate.net
Involvement in Oxidative Stress Tolerance
NtcA has been implicated in the response to oxidative stress in cyanobacteria. Oxidative stress can be caused by the accumulation of reactive oxygen species (ROS), which can damage cellular components. nih.govbarc.gov.in While the exact mechanisms are still being elucidated, research suggests that NtcA's regulatory network includes genes involved in oxidative stress tolerance. pnas.orgbarc.gov.in For instance, NtcA has been shown to regulate genes related to DNA repair, which is crucial for mitigating damage caused by oxidative stress. biorxiv.org Studies have also indicated a link between nitrogen status, NtcA, and the expression of proteins involved in antioxidant defense. barc.gov.in Although some search results refer to "NtCA" in the context of carbonic anhydrase and oxidative stress in tobacco nih.govoup.com, the primary focus for this compound in the provided context and search results is on cyanobacteria. In cyanobacteria, NtcA's role in oxidative stress tolerance appears to be linked to its broader regulatory functions and potentially the indirect impact of nitrogen metabolism on cellular redox balance.
Role in Osmotic and Temperature Stress Adaptation
NtcA's involvement in adaptation to osmotic and temperature stress has also been observed, particularly in cyanobacteria. Studies in Anabaena sp. PCC 7120 have shown that ntcA transcript levels are affected by both cold and osmotic stress. oup.comresearchgate.netnih.govoup.com While there can be an initial transient downregulation of ntcA expression under cold stress, prolonged exposure leads to a significant increase in ntcA levels, suggesting an enhanced need for nitrogen assimilation under these conditions. oup.comresearchgate.netnih.govoup.com This indicates that the cellular response to temperature and osmotic stress can intersect with nitrogen regulatory pathways controlled by NtcA. oup.comresearchgate.netnih.govoup.com Adaptation to these stresses involves various cellular changes, including alterations in metabolism and the induction of stress-inducible proteins. oup.comoup.com The increased expression of NtcA under prolonged cold stress may reflect a cellular strategy to enhance nitrogen assimilation to support the synthesis of necessary proteins and metabolites for adaptation. oup.comresearchgate.netnih.govoup.com Further research is needed to fully understand the specific targets and mechanisms by which NtcA contributes to osmotic and temperature stress tolerance.
This compound's Broader Regulatory Network (NtcA Regulon)
NtcA is considered a global transcriptional regulator in cyanobacteria because it controls the expression of a vast number of genes, forming a complex regulatory network known as the NtcA regulon. oup.compnas.orgoup.com This regulon extends far beyond genes directly involved in nitrogen assimilation and metabolism. Studies using genome-wide approaches like RNA-seq and ChIP-seq have revealed that the NtcA regulon encompasses genes involved in diverse cellular processes, including carbon metabolism, photosynthesis, energy metabolism, biosynthesis of cofactors, cellular processes, and stress responses. pnas.orgresearchgate.netoup.com
Identification of Direct and Indirect Target Genes
NtcA functions by binding as a dimer to specific DNA sequences, often characterized by a consensus motif like GTAN₈TAC, located in the promoter regions of its target genes. oup.comnih.govnih.gov This binding can lead to either activation or repression of gene expression. oup.comoup.comnih.govresearchgate.net Studies combining chromatin immunoprecipitation sequencing (ChIP-seq) and RNA sequencing (RNA-seq) have been instrumental in identifying the direct regulon of NtcA. oup.comnih.govresearchgate.net For instance, in Synechocystis sp. PCC 6803, analysis revealed 51 genes directly activated and 28 genes directly repressed by NtcA during early nitrogen starvation. oup.comnih.govresearchgate.netnih.gov These direct targets include genes involved in nitrogen and carbon metabolism, photosynthesis, respiration, and transport, as well as a significant number of genes with previously unknown functions. oup.comnih.govresearchgate.netresearchgate.net
While NtcA directly regulates many genes, it also exerts indirect control over others through regulatory cascades involving other transcription factors and signaling proteins. oup.compnas.orgd-nb.info The identification of NtcA binding sites upstream of genes encoding other regulatory proteins, such as PipX, Rre37, PII, NrrA, Rre8, Rre12, SphR, and Sll0782, highlights its role in initiating complex regulatory networks. oup.comd-nb.info
Transcriptomic and Proteomic Profiling of NtcA-Dependent Genes
Transcriptomic profiling, often performed using RNA-seq, allows for the comprehensive analysis of gene expression changes in response to nitrogen availability and NtcA activity. oup.comnih.govresearchgate.net These studies have shown that a large number of genes are differentially expressed under nitrogen starvation in an NtcA-dependent manner. oup.comnih.govresearchgate.netpnas.org Integration of transcriptomic data with NtcA binding data from ChIP-seq provides a high-resolution view of the NtcA regulon, distinguishing between direct and indirect targets. oup.comnih.govresearchgate.netresearchgate.net
Proteomic studies complement transcriptomic data by providing insights into the actual protein levels and modifications within the cell under different nitrogen conditions. While the provided search results primarily focus on transcriptomic profiling and protein-protein interactions, proteomic analysis can reveal how NtcA-mediated transcriptional changes translate into alterations in the cellular proteome and ultimately affect metabolic pathways and cellular processes.
Regulatory Cascades and Cross-Talk with Other Global Regulators (e.g., HetR, PII, PipX)
NtcA operates within an intricate regulatory network, interacting and cross-talking with other key signaling proteins and regulators in cyanobacteria.
HetR: In filamentous cyanobacteria capable of heterocyst differentiation, NtcA is essential for initiating this process. oup.comwikigenes.org NtcA activates the expression of hetR, a master regulator of heterocyst development. oup.compnas.orgwikigenes.orgresearchgate.net While NtcA directly activates many genes involved in differentiation, the activation of hetR by NtcA can be indirect and enhanced by HetR autoregulation. oup.compnas.orgwikigenes.org HetR can also act as a co-activator for NtcA at certain promoters, enhancing NtcA's binding and transcriptional activity. researchgate.net
PII and PipX: The signal transduction protein PII and the PII-interacting protein X (PipX) are central to modulating NtcA activity in response to the cellular carbon/nitrogen balance. frontiersin.orgpnas.orgpnas.orgmdpi.comoup.commdpi.commdpi.comresearchgate.netresearchgate.net PII senses the cellular energy and carbon/nitrogen status, particularly through the levels of ATP and 2-OG. frontiersin.orgpnas.orgmdpi.comfrontiersin.org PipX acts as a mediator between PII and NtcA. mdpi.commdpi.comresearchgate.net Under nitrogen-replete conditions (low 2-OG), PII binds to PipX, sequestering it and preventing it from interacting with NtcA. pnas.orgpnas.orgmdpi.comoup.commdpi.comresearchgate.net Under nitrogen starvation (high 2-OG), 2-OG promotes the dissociation of the PII-PipX complex and stimulates the formation of the NtcA-PipX complex. pnas.orgpnas.orgmdpi.comoup.commdpi.comresearchgate.net The NtcA-PipX complex is the transcriptionally active form, where PipX coactivates NtcA by stabilizing its active conformation and potentially assisting in RNA polymerase recruitment. pnas.orgpnas.orgmdpi.commdpi.commdpi.comresearchgate.netnih.gov This intricate interplay between NtcA, PII, and PipX provides a fine-tuned mechanism for regulating nitrogen assimilation and other NtcA-dependent processes based on the metabolic state of the cell. frontiersin.orgpnas.orgpnas.orgmdpi.comoup.commdpi.commdpi.comresearchgate.netresearchgate.net
Other regulatory proteins, such as the nitrogen response regulator NrrA and certain protein kinases and phosphatases, also participate in regulatory cascades linking NtcA to downstream responses, including HetR regulation. oup.comresearchgate.net
Role in Carbon Metabolism and Photosynthesis Coupling
Beyond its primary role in nitrogen regulation, NtcA also plays a significant role in coordinating carbon metabolism and coupling it with photosynthesis. oup.compnas.orgnih.govresearchgate.netfrontiersin.orgresearchgate.net As 2-OG levels reflect the carbon-to-nitrogen balance, NtcA's sensitivity to this metabolite inherently links nitrogen and carbon metabolic pathways. oup.comoup.comoup.compnas.orgfrontiersin.orgpnas.org
Transcriptomic studies have identified numerous genes involved in carbon metabolism that are part of the NtcA regulon, including those related to the Calvin-Benson cycle, the pentose (B10789219) phosphate (B84403) pathway, and glycogen (B147801) synthesis. oup.comnih.govresearchgate.net NtcA can activate or repress the expression of these genes, allowing cyanobacteria to adjust their carbon fixation and utilization strategies in response to nitrogen availability. oup.comnih.govresearchgate.netresearchgate.net For example, NtcA has been shown to regulate genes involved in sucrose (B13894) metabolism in Anabaena, influencing sucrose biosynthesis and cleavage. researchgate.net This coordinated regulation ensures that carbon skeletons are available for the assimilation of newly acquired nitrogen and that energy resources are appropriately allocated. researchgate.net
NtcA also regulates genes related to photosynthesis and respiration, further highlighting its role in integrating carbon and energy metabolism with nitrogen assimilation. oup.comnih.govresearchgate.net
Regulation of Non-Coding RNAs within the Regulon
Recent research has revealed that the NtcA regulon extends to include the regulation of non-coding RNAs (ncRNAs). oup.comnih.govresearchgate.netnih.govresearchgate.netfrontiersin.org Studies have identified several ncRNAs that are directly regulated by NtcA. oup.comnih.govresearchgate.netnih.govresearchgate.net For instance, in Synechocystis sp. PCC 6803, eight ncRNAs were identified as direct targets of NtcA during nitrogen starvation, including Ncr1071, Syr6, and NsiR7. oup.comnih.govresearchgate.netnih.govresearchgate.net
The regulation of ncRNAs by NtcA adds another layer of complexity to the nitrogen regulatory network. These ncRNAs can act as post-transcriptional regulators, influencing the stability, translation, or activity of target mRNAs and proteins. frontiersin.org This suggests that NtcA not only controls gene expression at the transcriptional level but also indirectly modulates cellular processes through the regulation of these small regulatory RNAs. frontiersin.org
Evolutionary and Comparative Aspects of Ntca Protein
Phylogenetic Distribution and Conservation of NtcA Homologs
NtcA is widely distributed among cyanobacteria, where it plays a crucial role in regulating nitrogen assimilation and other cellular processes. frontiersin.org The protein sequences of NtcA are generally highly conserved across different cyanobacterial species, suggesting a conserved binding site and function. nih.govoup.com
Occurrence Across Prokaryotic Domains and Divergence
While NtcA is primarily known in cyanobacteria, the CRP-FNR superfamily, to which NtcA belongs, is widespread among bacteria and regulates a broad spectrum of cellular activities. nih.gov This superfamily's members regulate processes including carbon or nitrogen metabolism, and redox or stress responses, enabling bacteria to adapt to diverse environmental changes. The NtcA family itself is noted as being expanded in global ocean sampling data, suggesting its prevalence in oceanic microorganisms. nih.gov
Phylogenetic analysis of NtcA proteins from various cyanobacterial genomes reveals relationships that often mirror their taxonomic trees based on 16S rDNA sequences. nih.gov However, some species, such as Cyanothece sp. PCC 7425, Nostoc azollae, and Trichodesmium erythraeum, show NtcA factor trees that are distant from their phylogenetic relatives, with significant differences or absence of the conserved regulatory sites. scispace.com
Interestingly, NtcA regulators have also been found in the chloroplast genomes of red algae such as Cyanidium caldarium and Porphyra purpurea. scispace.comoup.com These instances suggest a potential origin or transfer event linking cyanobacterial NtcA to eukaryotic organelles.
Evolutionary Divergence and Functional Specialization of NtcA-like Proteins
Functional specialization is evident in the diverse set of genes regulated by NtcA in different species. While NtcA is a global regulator of nitrogen homeostasis, its regulon extends beyond nitrogen assimilation to include genes involved in carbon metabolism, photosynthesis, respiration, transport, and even heterocyst differentiation in filamentous species. nih.govoup.comoup.com The specific genes and the number of genes under NtcA regulation can vary significantly between species and ecotypes, potentially reflecting adaptations to different ecological niches. nih.gov
For instance, the number of photosynthesis genes bearing an NtcA promoter varies considerably among different cyanobacterial species living in diverse environments. nih.gov This suggests that NtcA regulation of photosynthesis genes might be a mechanism to orchestrate nitrogen assimilation and photosynthesis in response to specific environmental conditions. nih.gov
Functional divergence can also occur through changes in the interaction with co-regulators. NtcA activity in cyanobacteria is modulated by the signal molecule 2-oxoglutarate (2-OG) and the coactivator PipX. oup.compnas.orgbiorxiv.orgpnas.org The interaction between NtcA and PipX is stimulated by 2-OG, providing a link between carbon/nitrogen balance signaling and NtcA-regulated gene expression. pnas.orgbiorxiv.org Variations in PipX or other interacting proteins could contribute to functional specialization of NtcA-like regulators.
Comparative Genomics of NtcA-Regulated Pathways
Comparative genomics approaches have been instrumental in understanding the evolution of NtcA regulons and their associated metabolic pathways across different cyanobacterial species. By comparing the presence and location of NtcA binding sites (GTAN8TAC consensus motif) and the regulated genes in different genomes, researchers can infer the evolution and diversification of the NtcA regulatory network. nih.govoup.comoup.compnas.org
Variations in NtcA Regulons Across Different Species
The composition of the NtcA regulon, the set of genes directly regulated by NtcA, varies considerably among different cyanobacterial species. While core nitrogen assimilation genes like glnA (glutamine synthetase), nirA (nitrite reductase), and genes involved in nitrate (B79036) and urea (B33335) transport are commonly regulated by NtcA, the extent and nature of regulation of other genes differ. nih.govoup.comoup.comscispace.com
Comparative genomics analyses have revealed that the variations in NtcA-regulated genes might be linked to the specific metabolic capabilities and ecological adaptations of different species. nih.gov For example, diazotrophic cyanobacteria capable of nitrogen fixation have NtcA regulating genes involved in heterocyst differentiation and nitrogenase activity, aspects not present in non-diazotrophic species. nih.govoup.com
Data from comparative genomics studies highlight the plasticity of the NtcA regulon:
| Species/Strain | Key NtcA-Regulated Processes | Notes | Source |
| Synechocystis sp. PCC 6803 | Nitrogen and carbon metabolism, photosynthesis, respiration, transport, hypothetical proteins, ncRNAs | Direct activation and repression of a significant number of genes. oup.com | oup.com |
| Nostoc sp. PCC 7120 | Nitrogen assimilation, heterocyst differentiation, nitrogen fixation | NtcA is crucial for differentiation and function. nih.govoup.com | nih.govoup.com |
| Synechococcus sp. WH 8102 | Nitrogen assimilation network | Computational analysis predicted possible regulon members. oup.com | oup.com |
| Synechococcus elongatus PCC 7942 | Nitrogen assimilation, glnA, ntcA (autoregulation) | Well-studied in this unicellular species. oup.compnas.org | oup.compnas.org |
| Red algae chloroplasts (Cyanidium caldarium, Porphyra purpurea) | Putative regulation of genes like glnB and rps20 | NtcA gene present, but NtcB is absent. scispace.com | scispace.com |
These variations underscore the adaptation of the NtcA regulatory network to the specific needs and environmental conditions of different cyanobacterial lineages.
Co-evolution of NtcA and Nitrogen Metabolism Genes
The strong association between NtcA and nitrogen metabolism genes suggests a significant degree of co-evolution. NtcA's role as a master regulator implies that changes in NtcA or its activity would likely drive corresponding evolutionary changes in the promoters and coding regions of the genes it regulates to maintain coordinated nitrogen homeostasis.
The conservation of the NtcA binding motif (GTAN8TAC) across many cyanobacteria indicates a constraint on the evolution of the regulatory regions of NtcA-dependent genes. nih.govoup.compnas.org However, variations in the spacing and context of this motif, as well as the presence of additional regulatory elements, contribute to the differential regulation of genes within the NtcA regulon. oup.comresearchgate.net
Studies have also explored the co-evolutionary relationships between NtcA and other proteins involved in nitrogen signaling, such as PII and PipX. The interactions between these proteins are crucial for fine-tuning NtcA activity in response to the cellular carbon/nitrogen balance. oup.compnas.orgbiorxiv.org Evolutionary changes in the interaction interfaces of NtcA, PII, and PipX could lead to altered regulatory dynamics and contribute to the adaptation of nitrogen control in different species.
Furthermore, the co-regulation of genes involved in seemingly disparate pathways, such as nitrogen assimilation and photosynthesis, by NtcA highlights the intricate co-evolution of these interconnected metabolic networks. nih.govamazonaws.com The presence of NtcA binding sites upstream of photosynthesis genes suggests a mechanism for coordinating carbon and nitrogen metabolism, a crucial aspect of photoautotrophic life. nih.gov
Methodological Approaches for Ntca Protein Research
Genetic Manipulation Techniques for NtcA Studies
Genetic manipulation is fundamental to understanding the in vivo roles of NtcA by altering its presence or form within the cell.
Gene Knockout, Knock-in, and Overexpression Strategies
Gene knockout involves deleting or inactivating the ntcA gene to study the phenotypic effects of its absence. Studies using ntcA mutants in cyanobacteria have shown that NtcA is required for growth under nitrogen-limiting conditions and for heterocyst formation in filamentous species. nih.gov
Gene knock-in and overexpression strategies involve introducing modified versions of the ntcA gene or increasing the copy number or expression level of the wild-type gene. Overexpression of NtcA can be achieved by cloning the ntcA gene into expression vectors and introducing them into host organisms like E. coli or cyanobacteria. nih.govbiorxiv.orgresearchgate.net These techniques are used to investigate the sufficiency of NtcA for certain processes or to study the effects of specific NtcA variants. For instance, overexpression can be used in band-shift assays to obtain sufficient protein for DNA binding studies. researchgate.net CRISPR-Cas9 mediated knock-in methods have also been developed for targeted insertion of genes or modifications in other organisms, which could potentially be adapted for NtcA studies to achieve site-specific gene editing or insert modified ntcA alleles. nih.govfrontiersin.org
Site-Directed Mutagenesis for Structure-Function Analysis
Site-directed mutagenesis is a technique used to introduce specific changes into the DNA sequence of the ntcA gene, leading to alterations in the amino acid sequence of the NtcA protein. This allows researchers to investigate the roles of individual amino acids or protein domains in NtcA function, such as DNA binding, effector molecule (like 2-OG) binding, or interaction with co-activators like PipX. oup.comresearchgate.netnih.gov For example, mutagenesis studies have identified critical residues in the effector-binding domain of NtcA that are important for sensing the nitrogen starvation signal 2-OG and are essential for heterocyst differentiation. researchgate.net Mutations in these residues can strongly affect NtcA's ability to perceive the 2-OG signal in vivo, leading to defects in processes like heterocyst formation. researchgate.net Specific mutations, such as substituting a valine residue (V187) important for DNA interaction in NtcA with glutamate (B1630785) (as found in CRP), have been shown to abolish NtcA's ability to bind its target DNA. nih.gov
Molecular Biology Techniques for NtcA Gene and Protein Analysis
Various molecular biology techniques are employed to analyze the expression of the ntcA gene and the levels and activity of the this compound.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Profiling
Quantitative Real-Time PCR (qRT-PCR) is a sensitive method used to measure the amount of ntcA mRNA transcripts in a sample, providing insights into the transcriptional regulation of the ntcA gene under different conditions. oup.comnih.govresearchgate.net This technique allows for the quantification of gene expression levels and comparison between different experimental conditions, such as varying nitrogen availability or light exposure. asm.orgnih.govnih.gov qRT-PCR has been used to show that ntcA expression is induced under nitrogen stress and repressed by ammonium (B1175870). asm.org It can also reveal complex expression patterns with different transcripts, some constitutively expressed and others regulated by environmental factors. nih.gov
An example of qRT-PCR data showing relative ntcA expression under different conditions could be presented as follows:
| Condition | Relative ntcA Expression Level (Fold Change) |
| Nitrogen Replete | 1.0 |
| Nitrogen Depleted | 5.3 |
| Nitrogen Depleted + MSX | 8.1 |
| Ammonium Added | 0.2 |
Note: This is a hypothetical data table based on findings that NtcA expression increases under nitrogen depletion and decreases with ammonium addition. asm.org
Western Blotting and Immunoprecipitation for Protein Detection
Western blotting is a widely used technique to detect and quantify the this compound in cell extracts. plymouth.ac.ukrwdstco.com It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using specific antibodies that bind to NtcA for detection and visualization. rwdstco.com This method allows researchers to determine the presence and relative abundance of this compound under different physiological states. nih.govplymouth.ac.uk
Immunoprecipitation (IP) is often used in conjunction with Western blotting to isolate this compound from a complex mixture using anti-NtcA antibodies. nih.govnih.gov This can be done to concentrate the protein for detection or to study proteins that interact with NtcA (co-immunoprecipitation). rwdstco.comnih.gov For instance, IP followed by Western blotting can be used to detect post-translational modifications of NtcA or analyze protein-protein interactions involving NtcA. rwdstco.comnih.govnih.gov
Electrophoretic Mobility Shift Assays (EMSA) for DNA-Protein Binding
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay or band shift assay, is a standard technique used to detect and characterize the binding of this compound to specific DNA sequences. biorxiv.orgbiorxiv.orgpnas.orgresearchgate.netresearchgate.netcore.ac.uk In EMSA, a labeled DNA fragment containing a putative NtcA binding site is incubated with purified this compound. pnas.orgresearchgate.netcore.ac.uk If NtcA binds to the DNA fragment, it forms a protein-DNA complex that has a lower electrophoretic mobility than the free DNA when run on a gel, resulting in a "shift" or retardation of the labeled DNA band. pnas.org
EMSA can be used to determine the specificity of NtcA-DNA binding by including unlabeled competitor DNA. pnas.org It can also be used to study the effects of co-factors, such as 2-OG or PipX, on NtcA's DNA binding affinity. biorxiv.orgbiorxiv.orgpnas.orgresearchgate.netresearchgate.net Research using EMSA has demonstrated that NtcA specifically binds to DNA fragments containing the NtcA box consensus sequence. pnas.org Furthermore, EMSA experiments have shown that 2-OG can enhance the binding of NtcA to its target DNA at low protein concentrations. pnas.org
An example of EMSA findings could illustrate the effect of NtcA concentration on DNA binding:
| NtcA Concentration | Free DNA Band Intensity | Shifted Band Intensity |
| 0 nM | High | Low/Absent |
| 1 nM | Medium | Medium |
| 5 nM | Low | High |
Note: This is a simplified representation of EMSA results, where increasing NtcA concentration leads to more DNA bound in a complex, thus decreasing the free DNA signal and increasing the shifted band signal. pnas.org
EMSA has been instrumental in confirming that NtcA binds upstream of its own gene, suggesting autoregulation, and in demonstrating the redox-dependent binding of NtcA to certain promoters in some cyanobacteria. nih.gov
Compound Names and PubChem CIDs
Chromatin Immunoprecipitation (ChIP) and ChIP-seq for In Vivo Binding Sites
Chromatin Immunoprecipitation (ChIP) followed by high-throughput sequencing (ChIP-seq) is a powerful technique used to identify the in vivo DNA binding sites of transcription factors like NtcA on a genome-wide scale. nih.govnih.gov This method involves crosslinking proteins to DNA in living cells, shearing the chromatin, and then using an antibody specific to the protein of interest (NtcA) to immunoprecipitate the protein-DNA complexes. oup.comnih.gov The DNA fragments bound to NtcA are then isolated, sequenced, and mapped back to the genome to identify the precise binding locations. oup.comnih.govnih.gov
ChIP-seq analysis has revealed a broad distribution of NtcA binding sites in cyanobacteria. In Anabaena sp. PCC 7120, a ChIP-seq study identified 2,424 DNA regions bound by NtcA, corresponding to 2,153 genes, with a significant proportion (65%) of binding regions located intragenically. nih.govresearchgate.net This suggests a wider role for NtcA beyond just regulating nitrogen assimilation and metabolism, potentially influencing chromosome structure. researchgate.net In Synechocystis sp. PCC 6803, ChIP-seq combined with RNA-seq identified 51 genes directly activated and 28 genes directly repressed by NtcA during early nitrogen starvation. oup.comnih.gov These target genes include those involved in nitrogen and carbon metabolism, photosynthesis, respiration, transport, and also genes with unknown functions. oup.com
ChIP-seq experiments in Synechocystis sp. PCC 6803 have shown NtcA binding to genomic regions in both ammonium-replete and nitrogen-starved conditions. For instance, 51 genomic regions were found bound by NtcA in ammonium-replete conditions, increasing to 141 regions after 4 hours of nitrogen starvation. oup.com Integration of this binding data with transcriptome profiling revealed that 79 genes had NtcA binding peaks with significantly altered expression upon nitrogen step-down. researchgate.net
Data from ChIP-seq studies can be visualized using tools like the Integrated Genomics Viewer, showing normalized coverage of sequenced DNA fragments across the genome. nih.gov This allows researchers to observe NtcA binding peaks, such as those found within the glnA promoter region under nitrogen starvation but absent in ammonium-replete conditions. nih.gov
| Organism | Condition | Number of NtcA Binding Regions | Associated Genes | Intragenic Binding |
|---|---|---|---|---|
| Anabaena sp. PCC 7120 | Nitrogen deprivation | 2424 | 2153 | 65% |
| Synechocystis sp. PCC 6803 | Ammonium-replete | 51 | Not specified | Not specified |
| Synechocystis sp. PCC 6803 | 4h Nitrogen starvation | 141 | Not specified | Not specified |
Reporter Gene Assays for Promoter Activity
Reporter gene assays are widely used to study the transcriptional activity of promoters regulated by NtcA. promega.comresearchgate.net This technique involves fusing the promoter region of a gene of interest to a reporter gene, which encodes an easily detectable protein, such as Green Fluorescent Protein (GFP) or Luciferase (encoded by luxAB). promega.comresearchgate.net The resulting construct is introduced into cells, and the activity of the reporter protein is measured, which correlates with the strength of the fused promoter and thus the regulatory influence of transcription factors like NtcA. promega.com
Reporter gene assays have been instrumental in characterizing NtcA-dependent promoters and identifying NtcA binding sites. For example, luxAB reporter fusions were used to analyze the glnN promoter region in Synechococcus elongatus PCC 7942. nih.gov Deletion and site-directed mutagenesis analysis with these fusions revealed a non-canonical NtcA-binding motif responsible for nitrogen-responsive regulation of glnN expression. nih.gov These assays also demonstrated the opposing effects of the PII signaling protein on NtcA-dependent glnN expression under different nitrogen conditions. nih.gov
In Anabaena sp. PCC 7120, reporter gene assays using GFP or luxAB fusions with truncated versions of the hupSL promoter region were used to investigate NtcA's interaction. researchgate.net These studies showed heterocyst-specific expression driven by the hupSL promoter and, interestingly, that deletion of a predicted NtcA binding site did not significantly affect expression or heterocyst specificity, suggesting complex regulatory mechanisms. researchgate.net
Reporter gene assays provide a convenient method to assess promoter activity and the impact of mutations or the presence of regulatory proteins on transcription. promega.comresearchgate.net However, it is important to carefully evaluate and validate the chosen reporter system, as the use of exogenous elements can potentially introduce bias. researchgate.net
Biochemical and Biophysical Characterization
Biochemical and biophysical techniques are essential for understanding the intrinsic properties of this compound, including its structure, how it interacts with DNA and other molecules, and its conformational dynamics.
Protein Purification and Crystallization for Structural Determination (e.g., X-ray Crystallography)
Obtaining highly purified this compound is a prerequisite for detailed biochemical and structural studies. Standard molecular biology techniques, such as molecular cloning and affinity chromatography, are typically used for the expression and purification of NtcA. pnas.orgbiorxiv.orgnih.govlibretexts.org For structural determination using X-ray crystallography, the purified protein must be crystallized to a high degree of homogeneity. pnas.orgnih.govlibretexts.orgresearchgate.net
X-ray crystallography allows for the determination of the three-dimensional atomic structure of proteins. nih.govlibretexts.org The process involves obtaining protein crystals, exposing them to X-rays, and analyzing the resulting diffraction pattern to build an atomic model of the protein. libretexts.org
The crystal structures of NtcA, both in its apo-form and bound to ligands like 2-oxoglutarate (2-OG), have been determined. pnas.org These structures have provided crucial insights into how NtcA is activated by 2-OG and how it interacts with DNA. nih.govpnas.org Despite structural similarities to other CRP-family proteins, comparative analysis has shown that NtcA utilizes a distinct allosteric mechanism triggered by 2-OG binding. pnas.org The signal from 2-OG binding is transmitted from the effector binding domain to the DNA binding domain, leading to conformational changes that enhance DNA binding. pnas.org
Challenges in NtcA purification and crystallization have been noted, with the protein being prone to precipitation without ligands like 2-OG or certain detergents. pnas.org However, successful crystallization has been achieved under specific conditions, allowing for structural analysis. pnas.org
| Structure Determined | Ligand Bound | Resolution (Å) | Insights Gained |
|---|---|---|---|
| NtcA (apo-form) | None | Not specified | Basic structural fold |
| NtcA-2-OG complex | 2-oxoglutarate | Not specified | 2-OG binding site, allosteric activation mechanism |
| NtcA-DFPA complex | DFPA | Not specified | Ligand binding details |
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are biophysical techniques used to quantify the binding kinetics and thermodynamics of molecular interactions, such as the binding of NtcA to DNA or other proteins.
ITC directly measures the heat released or absorbed during a binding event as one molecule is titrated into a solution of another. bitesizebio.commalvernpanalytical.comnih.govresearchgate.net This allows for the determination of binding constants (Kashmir), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile. bitesizebio.commalvernpanalytical.comresearchgate.net ITC is a label-free technique and can be used to study interactions in solution. bitesizebio.commalvernpanalytical.com
SPR measures the change in refractive index near a sensor surface when a molecule in solution (analyte) binds to a molecule immobilized on the surface (ligand). youtube.combio-rad.combiologymedjournal.com This provides real-time data on binding and dissociation, allowing for the calculation of association (ka) and dissociation (kd) rate constants and binding affinity (Kashmir). youtube.combio-rad.combiologymedjournal.com SPR is also label-free and is particularly useful for studying binding kinetics. youtube.combio-rad.com
Both ITC and SPR can be applied to study the interaction of NtcA with its DNA binding sites or with regulatory proteins like PipX. SPR experiments, for instance, have been used to demonstrate the binding of NtcA to the glnA promoter region and to show that PipX does not bind to this promoter in the absence of NtcA. pnas.org These techniques provide quantitative data on the strength and dynamics of NtcA's molecular interactions, contributing to a deeper understanding of its regulatory mechanisms.
| Technique | Measurement | Information Obtained | Label Requirement |
|---|---|---|---|
| ITC | Heat change upon binding | Binding constant (Kashmir), Stoichiometry (n), ΔH, ΔS | No |
| SPR | Change in refractive index upon binding | Association rate (ka), Dissociation rate (kd), Affinity (Kashmir) | No |
Circular Dichroism (CD) and Fluorescence Spectroscopy for Conformational Dynamics
Circular Dichroism (CD) and Fluorescence Spectroscopy are spectroscopic techniques used to study the conformational dynamics and structural properties of proteins like NtcA.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a molecule. This technique is sensitive to the secondary structure of proteins (e.g., alpha-helices, beta-sheets) and can be used to monitor conformational changes induced by factors such as temperature, pH, or ligand binding.
Fluorescence spectroscopy involves exciting intrinsic or extrinsic fluorophores in a protein and analyzing the emitted fluorescence. Changes in fluorescence intensity, emission maximum, or anisotropy can provide information about the protein's environment, conformational changes, and interactions with other molecules. psl.euyoutube.combiorxiv.orgnih.gov Tryptophan residues, if present in NtcA, are intrinsic fluorophores whose fluorescence is sensitive to their local environment. nih.gov
These techniques can be used to investigate how 2-OG binding or interaction with other proteins affects the conformation of NtcA. For example, changes in CD spectra could indicate alterations in NtcA's secondary structure upon ligand binding, while changes in fluorescence could report on changes in the environment of tryptophan residues within the protein, reflecting conformational shifts. Fluorescence spectroscopy can also be used to study protein-protein interactions and protein dynamics in live cells. biorxiv.org
Systems Biology and Computational Approaches
Systems biology and computational approaches play an increasingly important role in understanding the complex regulatory network involving NtcA. These approaches integrate experimental data to build models and simulations that can predict the behavior of the system under different conditions. plos.orgnih.govnih.gov
Computational methods can be used to identify potential NtcA binding sites in genomes based on the known consensus sequence (GTAN8TAC) and to predict the genes regulated by NtcA. oup.com Phylogenetic footprinting, a comparative genomics approach, identifies conserved motifs in the regulatory regions of orthologous genes, which can help in identifying NtcA binding sites. oup.com
Modeling approaches within systems biology can simulate the dynamics of molecular products involved in nitrogen regulation, such as the concentrations of NtcA and 2-OG, and their influence on gene expression. plos.org These models can help to understand how the accumulation of 2-OG triggers processes like heterocyst differentiation in cyanobacteria by enhancing NtcA's DNA-binding activity and upregulating key genes like hetR. plos.org
Computational approaches also include network analysis to understand the interactions between NtcA and other regulatory proteins and genes within the cellular network. nih.gov Machine learning algorithms can be applied to large datasets from transcriptomics and ChIP-seq experiments to refine the understanding of the NtcA regulon and predict novel targets. nih.gov Molecular dynamics simulations can complement experimental structural data by simulating the dynamic behavior of NtcA and its interactions with ligands and DNA at an atomic level. nih.gov
| Approach | Application to NtcA Research |
|---|---|
| Phylogenetic Footprinting | Identification of conserved NtcA binding motifs in related species |
| Network Analysis | Understanding NtcA interactions within regulatory networks |
| Machine Learning | Predicting NtcA targets and refining regulon definition |
| Molecular Dynamics Simulation | Simulating NtcA conformation and interactions over time |
Transcriptomics (RNA-seq) and Proteomics (Mass Spectrometry)
Transcriptomic and proteomic approaches are fundamental for globally assessing the molecular consequences of NtcA activity, particularly under varying nitrogen conditions. RNA sequencing (RNA-seq) allows for the comprehensive analysis of gene expression profiles, identifying which genes are transcribed in response to changes regulated by NtcA. Studies combining chromatin immunoprecipitation followed by sequencing (ChIP-seq) with RNA-seq have been instrumental in defining the direct regulon of NtcA. For example, in Synechocystis sp. PCC 6803, parallel ChIP-seq and RNA-seq analyses during early acclimation to nitrogen starvation identified 51 genes directly activated and 28 genes directly repressed by NtcA. oup.comnih.govresearchgate.net These directly regulated genes include those involved in nitrogen and carbon metabolism, photosynthesis, respiration, and transport, as well as genes with previously unknown functions. oup.comnih.gov The integration of NtcA binding data from ChIP-seq with differential gene expression data from RNA-seq provides a high-resolution view of the NtcA regulon. researchgate.net
Proteomics, often employing mass spectrometry, complements transcriptomics by providing insight into the actual protein levels and modifications within a cell. frontiersin.orgcore.ac.uknih.gov Mass spectrometry-based proteomics methodologies offer powerful tools for analyzing protein profiles on a large scale. core.ac.uknih.gov While transcriptomics reveals the potential for protein production, proteomics directly measures the abundance of proteins, which can be influenced by post-transcriptional and post-translational regulatory mechanisms. Studies have utilized liquid chromatography-tandem mass spectrometry-based bottom-up proteomics to analyze protein profiles in different cyanobacterial strains. researchgate.net Combining transcriptomics and proteomics provides a more complete picture of the cellular response to NtcA-mediated regulation. elifesciences.org
Bioinformatic Prediction of NtcA Binding Sites and Regulons (e.g., In silico analysis)
Bioinformatic and in silico approaches are crucial for identifying potential NtcA binding sites within genomes and predicting the genes that constitute the NtcA regulon. NtcA, as a transcriptional regulator, binds to specific DNA sequences in the promoter regions of target genes. A conserved palindromic motif, typically GTAN8TAC, has been identified as a characteristic NtcA binding site in many cyanobacteria. asm.orgnih.govresearchgate.net
In silico analysis utilizes computational algorithms to scan genomic sequences for the presence of this motif and variations thereof, often considering its position relative to transcriptional start sites. nih.govnih.gov Comparative genomics analysis, which compares the genomes of multiple cyanobacterial species, is a powerful bioinformatic method used to identify conserved NtcA binding sites and predict orthologous genes likely to be part of the NtcA regulon across different species. nih.govnih.govamazonaws.com New methods have been developed that rigorously utilize concurrence information of multiple binding sites and orthologous genes to improve the reliability of NtcA regulon predictions, significantly reducing false positive rates compared to conventional methods. nih.gov These computational predictions are often validated experimentally using techniques like electrophoretic mobility shift assay (EMSA) to confirm the physical binding of this compound to the predicted DNA sequences. researchgate.netamazonaws.com Bioinformatic studies have predicted an extensive NtcA regulon, with a significant number of predicted binding regions located intragenically, suggesting a wider role for NtcA beyond simple transcriptional activation or repression of operons. researchgate.net
Metabolic Flux Analysis and Network Modeling
Metabolic flux analysis (MFA) and network modeling are employed to understand how NtcA-mediated gene regulation translates into changes in cellular metabolism. NtcA plays a key role in coordinating carbon and nitrogen metabolism, and disruptions in its activity or in nitrogen availability lead to metabolic reprogramming. researchgate.netresearchgate.netresearchgate.netfrontiersin.org
Metabolic flux analysis quantifies the rates of reactions within a metabolic network, providing insight into how carbon and nitrogen flow through different pathways. elifesciences.orgresearchgate.netasm.orgembopress.orgdovepress.com Isotopically nonstationary metabolic flux analysis (INST-MFA), often utilizing stable isotopes like 13C, is a technique used to trace the fate of labeled substrates through metabolic pathways over time, allowing for the determination of intracellular fluxes. researchgate.net Studies have applied INST-MFA to investigate metabolic redirection during nitrogen-limited growth in cyanobacteria, revealing mechanisms of metabolic adaptation. researchgate.net
Genome-scale metabolic flux models (GEMs) are computational representations of a cell's metabolic network, reconstructed based on genomic information. dovepress.com These models can be constrained by experimental data, including transcriptomic and proteomic data, to predict metabolic fluxes under different conditions. embopress.orgdovepress.com Algorithms like flux balance analysis (FBA) and enhanced flux potential analysis (eFPA) are used with GEMs to simulate metabolic behavior and predict the impact of changes in enzyme levels (influenced by NtcA regulation) on metabolic fluxes. embopress.orgdovepress.com While enzyme levels are indicative of flux variations, metabolic flux can also be regulated by other mechanisms, such as allostery and mass action, which can be explored through metabolic network modeling. embopress.org
Phylogenetic Analysis Software
Phylogenetic analysis is used to study the evolutionary history and relationships of this compound sequences across different organisms, primarily cyanobacteria. This helps in understanding the conservation and divergence of NtcA and its potential functional implications.
Software packages such as MEGA (Molecular Evolutionary Genetics Analysis), including MEGA 7 and MEGA X, and ClustalX are commonly used for phylogenetic analysis of NtcA proteins. researchgate.netfrontiersin.orgnih.govasm.org These programs allow for the alignment of amino acid sequences using algorithms like MUSCLE or ClustalW. frontiersin.orgnih.gov Following alignment, phylogenetic trees are constructed using various methods, such as the Neighbor-Joining method or the Maximum Likelihood method. researchgate.netfrontiersin.orgnih.govasm.org Bootstrap analysis is typically performed to assess the statistical support for the branching patterns in the phylogenetic tree. researchgate.netnih.govasm.org
Future Directions and Emerging Areas in Ntca Protein Research
Unraveling Novel NtcA-Regulated Pathways and Processes, Including Unannotated Genes
While NtcA is known to regulate a significant number of genes involved in nitrogen metabolism, carbon metabolism, and heterocyst differentiation, studies continue to uncover additional genes and pathways under its control. For instance, ChIP-Seq analysis in Anabaena sp. PCC 7120 identified over 2,100 genes associated with NtcA binding regions, with a substantial portion corresponding to hypothetical or unknown proteins, highlighting the need to characterize these unannotated genes and their regulation by NtcA. researchgate.net Beyond nitrogen assimilation, NtcA has been implicated in regulating genes related to iron acquisition, the pentose-phosphate pathway, the Calvin cycle, photosynthesis, and respiration. researchgate.netscispace.com Further research is needed to fully elucidate the extent of the NtcA regulon and the specific roles of these newly identified targets. Studies have also shown NtcA's involvement in regulating DNA repair genes under nitrogen-fixing conditions in Nostoc PCC7120. biorxiv.org The identification of NtcA binding motifs in the promoter regions of scpB and scpE genes in Synechocystis sp. PCC 6803, which encode small CAB-like proteins, suggests a role for NtcA in regulating stress-responsive genes. mdpi.com
High-Resolution Structural Determination of NtcA in Complex with Diverse Ligands, DNA, and RNA Polymerase
Understanding the precise molecular mechanisms of NtcA function requires high-resolution structural information of NtcA in various states. Recent crystallographic studies have provided key insights into the structures of NtcA alone, in complex with its allosteric activator 2-oxoglutarate (2OG), and bound to target DNA. nih.govbiorxiv.orgnih.govresearchgate.netoup.com Structures of NtcA in complex with the co-activating protein PipX and DNA have clarified how PipX enhances NtcA-DNA contacts and stabilizes the active conformation of NtcA. nih.govbiorxiv.orgnih.govresearchgate.net Superimposition of these complexes with cryo-electron microscopy structures of NtcA in a transcription activity complex with RNA polymerase (RNAP) suggests that PipX may help recruit RNAP through interactions with its subunits. nih.govbiorxiv.orgnih.gov Future research aims to obtain even higher-resolution structures of NtcA in complex with a wider range of ligands, different DNA sequences (including those with non-consensus binding sites), and the complete RNAP holoenzyme to fully understand the dynamics of transcription initiation and regulation. nih.gov Advanced Ab Initio modeling techniques and computational biology approaches are expected to play a significant role in predicting and refining these complex structures. numberanalytics.comuam.es
Dynamic Regulation of NtcA Activity in Response to Complex Environmental Fluctuations and Multitrophic Interactions
NtcA activity is tightly linked to the cellular carbon/nitrogen balance, primarily signaled by 2OG levels. nih.govbiorxiv.orgnih.govresearchgate.netoup.comresearchgate.netscielo.brresearchgate.netnih.gov However, organisms in natural environments are exposed to complex and fluctuating conditions, including variations in light, temperature, pH, and interactions with other organisms. Future research will explore how NtcA activity and the broader nitrogen regulatory network respond dynamically to these multifaceted environmental cues. This includes investigating the interplay between NtcA and other regulatory proteins like PII and PipX under changing conditions, and how these interactions are influenced by factors beyond 2OG and ATP/ADP ratios. researchgate.netresearchgate.netnih.govoup.commdpi.comnih.gov Understanding NtcA's role in multitrophic interactions, such as those between cyanobacteria and other microbes or host organisms, is also an emerging area. researchgate.netresearchgate.net
Development of NtcA-Based Biotechnological Applications (e.g., enhanced nitrogen fixation, bioremediation)
Given its central role in nitrogen metabolism, NtcA is a promising target for biotechnological applications. Modulating NtcA activity could lead to enhanced nitrogen fixation in cyanobacteria, which is crucial for sustainable agriculture. scielo.brresearchgate.net Furthermore, understanding and manipulating NtcA-regulated pathways could contribute to bioremediation efforts, particularly in the removal of nitrogenous pollutants from the environment. researchgate.net Future research will focus on genetically engineering cyanobacteria to optimize NtcA expression and activity for these purposes, potentially leading to the development of more efficient and environmentally friendly biotechnological processes.
Integration of NtcA Dynamics into Predictive Biological Models for Cellular and Ecological Systems
To fully grasp the impact of NtcA on cellular physiology and ecological dynamics, there is a growing need to integrate knowledge about NtcA regulation into predictive biological models. This involves developing sophisticated computational models that incorporate the complex interactions of NtcA with its targets, signaling molecules, and other regulatory elements. uam.esarxiv.org Such models can help predict cellular responses to different environmental conditions, understand the emergent properties of nitrogen regulatory networks, and potentially forecast the behavior of cyanobacterial populations in various ecosystems. Integrating NtcA dynamics into ecological models could provide insights into nutrient cycling and primary production in aquatic environments. researchgate.netresearchgate.net
Q & A
Q. What structural features enable NtcA to function as a global nitrogen regulator in cyanobacteria?
NtcA belongs to the CRP/Fnr transcription factor family and adopts a dimeric structure with two functional domains: an effector-binding domain (EBD) for 2-oxoglutarate (2-OG) sensing and a DNA-binding domain (DBD). Structural studies reveal that 2-OG binding induces a conformational shift in the EBD, repositioning the F-helices in the DBD to enhance DNA affinity . The F-helix region (Arg187–Lys200) contains conserved positively charged residues critical for major groove DNA interactions, enabling recognition of the consensus motif GTAN8TAC .
Q. What experimental approaches are used to validate NtcA binding to target promoters?
- Electrophoretic Mobility Shift Assay (EMSA): Confirms NtcA-DNA binding in vitro using purified protein and labeled promoter fragments .
- Chromatin Immunoprecipitation Sequencing (ChIP-seq): Identifies genome-wide binding sites under nitrogen stress .
- DNA Footprinting: Maps precise NtcA-binding regions by detecting protected DNA sequences .
For example, ChIP-seq in Synechocystis revealed 18 ncRNAs and 5 asRNAs directly regulated by NtcA, validated via EMSA and northern blotting .
Q. What role does 2-oxoglutarate (2-OG) play in NtcA activation?
2-OG acts as an allosteric effector, binding to the EBD and shifting NtcA from a low-affinity (apo) to high-affinity (holo) DNA-binding state. Structural studies show that 2-OG binding reduces the distance between F-helices, optimizing DNA contact geometry. Apo-NtcA binds DNA at ~52 nM affinity, while 2-OG-bound NtcA improves affinity to ~40 nM . Metabolomic data link 2-OG accumulation under nitrogen deprivation to transcriptional activation of nitrogen assimilation genes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported operon structures of ntcA across cyanobacterial species?
Discrepancies in ntcA operon organization (e.g., monocistronic in Synechococcus PCC7942 vs. polycistronic in marine strain WH8102) arise from species-specific regulatory adaptations. To address this:
- Comparative Genomics: Analyze promoter regions and transcriptional start sites (TSS) across strains .
- RT-PCR/RNA-seq: Verify co-transcription of adjacent genes (e.g., synw0273 and synw0274 in WH8102) .
- Probe Validation: Ensure microarray or qPCR probes target unique regions to avoid cross-hybridization artifacts .
Q. What computational strategies are effective for engineering NtcA to enhance DNA-binding affinity?
- Homology Modeling: Build NtcA-PipX-DNA complexes using templates like Anabaena NtcA-DNA structures (PDB: 8h3v) .
- In Silico Mutagenesis: Tools like FoldX and Rosetta Design predict stabilizing mutations (e.g., F-helix residue substitutions) .
- Molecular Dynamics (MD): Simulate mutant conformations to assess stability of active states via RMSD and PCA analysis . Preliminary screens identified mutants like K200E and R192A, which improve DNA contacts .
Q. How does the interaction between NtcA and PipX modulate transcriptional activity under nitrogen stress?
PipX coactivates NtcA by stabilizing its active conformation and recruiting RNA polymerase. Structural studies show PipX’s Tudor-like domain (TLD) binds NtcA’s DBD, enhancing promoter occupancy . Under nitrogen sufficiency, PII sequesters PipX via T-loop interactions, preventing NtcA activation. Nitrogen depletion triggers 2-OG accumulation, dissociating PII-PipX and freeing PipX to bind NtcA . ChIP-seq data in Synechocystis demonstrate delayed transcriptional responses in pipX mutants, confirming PipX’s role in amplifying NtcA activity .
Q. How can multi-omics approaches elucidate NtcA’s regulatory network?
- Transcriptomics: RNA-seq identifies NtcA-dependent genes (e.g., glnA, ureA) under nitrogen deprivation .
- Metabolomics: GC-MS or LC-MS profiles 2-OG levels and downstream metabolites (e.g., amino acids, nucleotides) .
- Proteomics: 2D electrophoresis or mass spectrometry tracks post-translational modifications (e.g., phosphorylation) influencing NtcA activity .
Integrated analysis in Synechocystis NOX10 (NtcA-overexpressing strain) revealed altered purine/pyrimidine metabolism and photosynthesis-related protein levels, linking transcriptional regulation to metabolic rewiring .
Methodological Considerations
- Contradiction Analysis: Cross-validate operon predictions with transcriptional data (e.g., RT-PCR) and probe specificity checks .
- Data Integration: Use tools like WebLogo to refine DNA motif consensus sequences from ChIP-seq peaks .
- Dynamic Modeling: Combine MD simulations with in vivo assays (e.g., EMSA) to test engineered NtcA variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
